![molecular formula C9H11N B195494 1-Benzylaziridine CAS No. 1074-42-6](/img/structure/B195494.png)
1-Benzylaziridine
Overview
Description
1-Benzylaziridine is an organic compound with the molecular formula C9H11N . It is a member of the aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines, including 1-Benzylaziridine, can be synthesized through the reaction of N-tosyl imines with in situ generated iodomethyllithium . Another method involves the polymerization of ring-strained nitrogen-containing monomers .
Molecular Structure Analysis
The molecular structure of 1-Benzylaziridine consists of a three-membered ring with one nitrogen atom and two carbon atoms . The molecular weight is approximately 133.190 Da .
Chemical Reactions Analysis
The polymerization of aziridines, such as 1-Benzylaziridine, is a significant chemical reaction . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Physical And Chemical Properties Analysis
1-Benzylaziridine has a density of 1.1±0.1 g/cm3, a boiling point of 179.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It also has a molar refractivity of 42.0±0.3 cm3 .
Scientific Research Applications
Building Blocks for Polyamines
Aziridines, including 1-Benzylaziridine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process is complex due to the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of aziridines have important applications in creating antibacterial and antimicrobial coatings . These coatings can be used in various fields, including healthcare and food packaging.
CO2 Adsorption
Aziridine-based polymers have been found to be effective in CO2 adsorption . This property makes them useful in environmental applications, such as carbon capture and storage.
Chelation and Materials Templating
The polymers derived from aziridines can be used for chelation and materials templating . Chelation involves the formation of multiple bonds between a molecule and a metal ion, making these polymers useful in a variety of industrial processes.
Non-viral Gene Transfection
Aziridine-based polymers can be used for non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy.
Polymerization Behavior Study
The polymerization of 1-Benzylaziridine with certain compounds under different reaction conditions has been studied . Although the initiation reaction was found to be fast and quantitative, the polymerization was found to be impossible . This study contributes to the understanding of the polymerization behavior of aziridines.
Safety and Hazards
Mechanism of Action
1-Benzylaziridine, also known as N-Benzylaziridine, is a chemical compound with the molecular formula C9H11N . This compound is part of the aziridine family, which are highly strained three-membered rings . The mechanism of action of 1-Benzylaziridine involves several aspects, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Aziridines, in general, are known for their high reactivity due to the strain in the three-membered ring . This makes them useful in various chemical reactions and synthesis processes .
Mode of Action
The mode of action of 1-Benzylaziridine primarily involves nucleophilic ring-opening reactions . The strain in the aziridine ring makes it highly reactive to attack from nucleophilic species . This reactivity is utilized in various synthetic processes, including the formation of polyamines .
Biochemical Pathways
Aziridines are known to be involved in the synthesis of nitrogen-containing biologically active molecules . They are used in the formation of various building blocks, including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The high reactivity of aziridines, including 1-benzylaziridine, can lead to various chemical transformations, which can have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species can potentially influence the reactivity and stability of aziridines .
properties
IUPAC Name |
1-benzylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDNPHWJOQUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148037 | |
Record name | Aziridine, 1-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylaziridine | |
CAS RN |
1074-42-6 | |
Record name | 1-Benzylaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylethylenimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylaziridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLETHYLENIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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